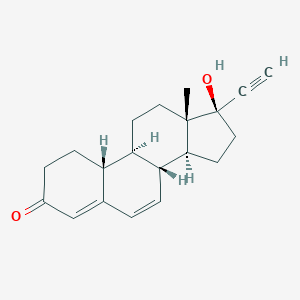

PGD2-dihydroxypropanylamine

Vue d'ensemble

Description

L'amide de sérine de la prostaglandine D2 est un composé lipidique bioactif dérivé de la prostaglandine D2. Il est connu pour son rôle d'inhibiteur faible de l'hydrolyse du [3H]2-oléoylglycérol . Ce composé présente une activité agoniste cannabinoïde au niveau du récepteur cannabinoïde 1 et est considéré comme une espèce monoglycéride endogène importante . L'amide de sérine de la prostaglandine D2 est impliqué dans divers processus physiologiques, notamment l'inflammation, la modulation de la douleur et la réponse immunitaire.

Applications De Recherche Scientifique

Prostaglandin D2 serinol amide has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of bioactive lipids.

Biology: The compound is studied for its role in modulating inflammation, pain, and immune responses.

Mécanisme D'action

Target of Action

PGD2-dihydroxypropanylamine, also known as Prostaglandin D2 serinol amide, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is predominantly expressed by key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

The compound interacts with its target, the DP2 receptor, inducing significant inflammatory cell chemotaxis and degranulation . This interaction triggers the release of pro-inflammatory cytokines and harmful cationic proteases .

Biochemical Pathways

The activation of the DP2 receptor pathway leads to a cascade of biochemical reactions. Increased PGD2 production, facilitated by the interaction with the DP2 receptor, results in significant inflammatory cell chemotaxis and degranulation . This has serious consequences in the pulmonary milieu, leading to the release of pro-inflammatory cytokines and harmful cationic proteases .

Result of Action

The result of this compound’s action is a significant increase in inflammatory cell chemotaxis and degranulation . This leads to tissue remodeling, mucus production, structural damage, and compromised lung function . These effects are particularly relevant in the context of diseases characterized by chronic inflammation, such as asthma .

Analyse Biochimique

Biochemical Properties

Prostaglandin D2 serinol amide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to be a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . This interaction suggests that Prostaglandin D2 serinol amide can modulate the activity of enzymes involved in lipid metabolism. Additionally, it interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in various physiological responses, including inflammation and immune regulation .

Cellular Effects

Prostaglandin D2 serinol amide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to play a role in the regulation of type 2 inflammation, which involves various immune cells such as T helper type 2 cells, eosinophils, and mast cells . By interacting with these cells, Prostaglandin D2 serinol amide can influence the production of cytokines and other inflammatory mediators, thereby affecting immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of action of Prostaglandin D2 serinol amide involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. It acts as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol, suggesting that it can interfere with lipid metabolism . Additionally, Prostaglandin D2 serinol amide interacts with prostaglandin receptors, particularly the DP1 and DP2 receptors, which are involved in mediating its effects on inflammation and immune responses . These interactions can lead to changes in gene expression and the activation or inhibition of specific signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin D2 serinol amide can change over time due to its stability and degradation. Studies have shown that it can influence stress-induced analgesia in animal models, with its effects varying depending on the duration of exposure . For instance, acute administration of Prostaglandin D2 serinol amide can reverse stress-induced analgesia in male rats, while chronic exposure may lead to different outcomes . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of Prostaglandin D2 serinol amide vary with different dosages in animal models. Studies have demonstrated that different dosages can lead to varying outcomes, including threshold effects and potential toxic or adverse effects at high doses . For example, intrathecal administration of Prostaglandin D2 serinol amide at specific dosages can modulate stress-induced analgesia in male rats, with higher doses potentially leading to adverse effects . These findings underscore the need for careful dosage considerations in experimental settings.

Metabolic Pathways

Prostaglandin D2 serinol amide is involved in several metabolic pathways, including those related to lipid metabolism. It is a stable analog of prostaglandin D2 2-glyceryl ester and can be metabolized by cyclooxygenase-2 (COX-2) and specific prostaglandin synthases . These metabolic pathways are crucial for the compound’s biological activity and its role in modulating inflammatory responses and other physiological processes .

Transport and Distribution

The transport and distribution of Prostaglandin D2 serinol amide within cells and tissues involve specific transporters and binding proteins. It is known to interact with prostaglandin receptors, which facilitate its distribution and localization within target tissues . Additionally, the compound’s stability and solubility properties influence its transport and accumulation in different cellular compartments .

Subcellular Localization

Prostaglandin D2 serinol amide’s subcellular localization is influenced by its interactions with specific biomolecules and its post-translational modifications. It is known to localize within specific cellular compartments, where it can exert its effects on enzyme activity and signaling pathways . The compound’s targeting signals and modifications play a crucial role in directing it to specific organelles, thereby influencing its biological activity and function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'amide de sérine de la prostaglandine D2 implique généralement la cyclooxygénation de la chaîne latérale arachidonoyle du 1-arachidonoylglycérol et de composés apparentés . Ce processus bloque leur capacité à prévenir le métabolisme de l'anandamide et du 2-oléoylglycérol par le cerveau de rat in vitro . La voie de synthèse comprend l'utilisation de synthases de prostaglandines spécifiques et d'enzymes cyclooxygénases-2 pour former des esters de glycérol de prostaglandine D2 .

Méthodes de production industrielle : La production industrielle de l'amide de sérine de la prostaglandine D2 implique l'utilisation de méthodes biotechnologiques avancées pour garantir une pureté et un rendement élevés. Le processus comprend l'extraction et la purification du composé à partir de sources biologiques, suivie d'une synthèse chimique et d'un affinage pour atteindre les spécifications du produit souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : L'amide de sérine de la prostaglandine D2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à son activité biologique et à ses applications thérapeutiques.

Réactifs et conditions courants :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels à l'aide de réactifs comme les halogènes ou les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les esters de glycérol de prostaglandine D2 et d'autres composés apparentés qui présentent des activités biologiques similaires .

4. Applications de la recherche scientifique

L'amide de sérine de la prostaglandine D2 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des lipides bioactifs.

Biologie : Le composé est étudié pour son rôle dans la modulation de l'inflammation, de la douleur et des réponses immunitaires.

5. Mécanisme d'action

L'amide de sérine de la prostaglandine D2 exerce ses effets par l'activation de récepteurs spécifiques de la prostaglandine, en particulier le récepteur 2 de la prostaglandine D2 . Lors de son activation, il déclenche une cascade de voies de signalisation intracellulaires impliquant des récepteurs couplés aux protéines G et des protéines G associées . Cela conduit à diverses réponses biologiques, notamment la bronchoconstriction, l'inhibition du facteur d'activation plaquettaire et des effets cytotoxiques .

Composés similaires :

- Prostaglandine D2

- Prostaglandine E2

- Prostaglandine F2α

- Prostaglandine I2

Comparaison : L'amide de sérine de la prostaglandine D2 est unique en raison de ses interactions spécifiques avec les récepteurs et de son rôle d'inhibiteur faible de l'hydrolyse du [3H]2-oléoylglycérol . Contrairement aux autres prostaglandines, il présente une activité agoniste cannabinoïde au niveau du récepteur cannabinoïde 1, ce qui en fait un composé précieux pour l'étude du système endocannabinoïde . De plus, sa stabilité en tant qu'analogue d'ester de glycérol de prostaglandine D2 le distingue des autres dérivés de la prostaglandine .

Comparaison Avec Des Composés Similaires

- Prostaglandin D2

- Prostaglandin E2

- Prostaglandin F2α

- Prostaglandin I2

Comparison: Prostaglandin D2 serinol amide is unique due to its specific receptor interactions and its role as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol . Unlike other prostaglandins, it exhibits cannabinoid agonist activity at the cannabinoid receptor 1, making it a valuable compound for studying the endocannabinoid system . Additionally, its stability as a prostaglandin D2-glyceryl ester analog sets it apart from other prostaglandin derivatives .

Propriétés

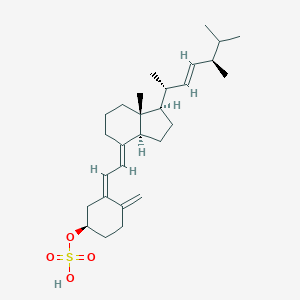

IUPAC Name |

(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUGYYZQISUWGN-AVMYJHFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

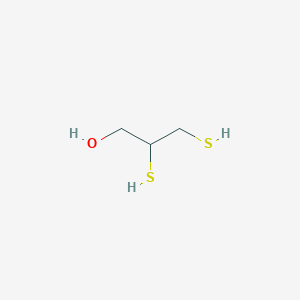

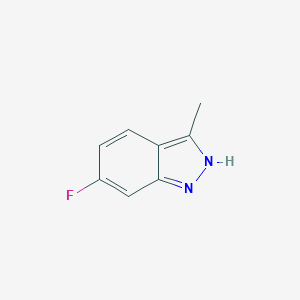

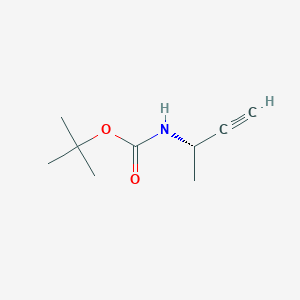

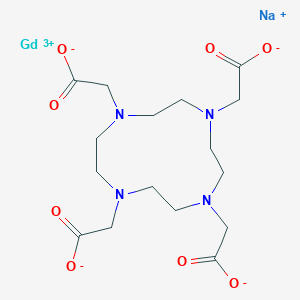

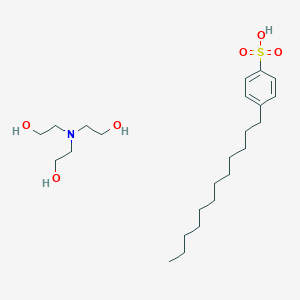

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.